2-Amino-3-methylbenzoic acid

Catalog No.
S604795
CAS No.
4389-45-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-methylbenzoic acid

CAS Number

4389-45-1

Product Name

2-Amino-3-methylbenzoic acid

IUPAC Name

2-amino-3-methylbenzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)

InChI Key

WNAJXPYVTFYEST-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)N

Synonyms

2-Amino-3-methylbenzoic Acid; 2-Amino-3-methylbenzoic Acid; 2-Amino-m-toluic Acid; 3-Methyl-2-aminobenzoic Acid; 3-Methylanthranilic Acid; NSC 16049

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)[O-])[NH3+]

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[O-])[NH3+]

2-Amino-3-methylbenzoic acid, also known as 3-methylanthranilic acid, is an organic compound with the molecular formula C8_8H9_9NO2_2 and a molecular weight of approximately 151.16 g/mol. It appears as a white to light yellow crystalline solid and is soluble in methanol and water. The compound features an amino group (-NH2_2) and a carboxylic acid group (-COOH) attached to a methyl-substituted benzene ring, making it a member of the anthranilic acid family. Its IUPAC name reflects its structure, indicating the positions of the amino and methyl groups on the benzene ring .

Typical of amino acids and aromatic compounds:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton (H+^+), while the amino group can accept a proton, allowing for both acidic and basic behavior.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Nitration: The aromatic ring can be nitrated to introduce nitro groups, leading to derivatives used in dyes and pharmaceuticals.
  • Reduction Reactions: The nitro derivatives can be reduced back to amines, which may be useful in synthetic pathways.

These reactions highlight its versatility as a building block for more complex organic molecules .

2-Amino-3-methylbenzoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial activity against certain bacteria and fungi, making it of interest in pharmaceutical applications .
  • Anti-inflammatory Effects: Some research suggests that it may have anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
  • Role in Metabolism: As an amino acid derivative, it plays a role in metabolic pathways, particularly those involving neurotransmitter synthesis .

Several methods for synthesizing 2-amino-3-methylbenzoic acid have been reported:

  • From m-Xylene: A common method involves chlorination of m-xylene followed by oxidation to form 3-methyl-2-chlorobenzoic acid, which is then ammoniated under alkaline conditions to yield 2-amino-3-methylbenzoic acid. This process typically involves several steps including:
    • Chlorination
    • Oxidation
    • Ammoniation .
  • Direct Amination: Another approach includes direct amination of 3-methylbenzoic acid using ammonia in the presence of catalysts under specific conditions.

These methods highlight the compound's accessibility for research and industrial applications .

2-Amino-3-methylbenzoic acid has various applications across different fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs due to its biological activity.
  • Dyes and Pigments: The compound serves as a precursor for dyes, particularly in textile applications.
  • Research: It is often used in biochemical studies related to amino acids and their derivatives.

These applications underscore its significance in both industrial and research settings .

Several compounds share structural similarities with 2-amino-3-methylbenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Amino-3,5-dimethylbenzoic acid14438-32-51.00Contains two methyl groups on the benzene ring.
2-Amino-3,4-dimethylbenzoic acid50419-58-40.96Has dimethyl substitutions at different positions.
2-Amino-4,5-dimethylbenzoic acid15089-51-70.96Methyl groups at para positions relative to amino.
Anthranilic Acid118-92-30.90Lacks methyl substitution; simpler structure.

Each of these compounds exhibits distinct properties that differentiate them from 2-amino-3-methylbenzoic acid while sharing similar functional groups that may lead to comparable biological activities or synthetic pathways .

XLogP3

2.3

Appearance

Powder

UNII

8RGX6SQE9N

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4389-45-1

Dates

Modify: 2023-11-06

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